Technical Guide: 2-Methoxy-7-phenylnaphthalene
Technical Guide: 2-Methoxy-7-phenylnaphthalene
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Executive Summary
2-Methoxy-7-phenylnaphthalene (CAS: 59115-44-5) is a specialized polycyclic aromatic hydrocarbon (PAH) ether serving as a critical intermediate in the synthesis of high-performance organic semiconductors and bioactive antiproliferative agents.[1][2] Structurally, it consists of a naphthalene core substituted with a methoxy group at the C2 position and a phenyl ring at the C7 position.
Its primary utility lies in its role as a scaffold for Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives—materials essential for organic field-effect transistors (OFETs)—and as a metabolic precursor to 7-phenyl-2-naphthol , a potent cytotoxic agent against MCF-7 breast cancer cell lines.
Physicochemical Profile
The following data establishes the baseline identity and purity parameters for research-grade material.
| Property | Value / Description |
| Chemical Formula | C₁₇H₁₄O |
| Molecular Weight | 234.29 g/mol |
| CAS Number | 59115-44-5 |
| Appearance | Yellow crystals (recrystallized from hexane) |
| Melting Point | 65.4 – 66.3 °C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Low solubility in alcohols; Insoluble in water |
| Mass Spectrometry | EI-MS: m/z = 234 (M⁺) |
Spectroscopic Characterization (¹H NMR)
Solvent: CDCl₃, 400 MHz
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Methoxy Group : δ 3.95 (s, 3H) – Diagnostic Singlet
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Aromatic Region :
Synthetic Framework
The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling reaction. This protocol ensures high regioselectivity at the C7 position, avoiding the formation of inseparable isomers common in Friedel-Crafts alkylations.
Protocol: Pd-Catalyzed Cross-Coupling
Objective : Synthesis of 2-Methoxy-7-phenylnaphthalene from 7-bromo-2-methoxynaphthalene.
Reagents :
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Substrate : 7-Bromo-2-methoxynaphthalene (1.0 eq)
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Coupling Partner : Phenylboronic acid (1.5 eq)
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Catalyst : PdCl₂(PPh₃)₂ (5 mol%)
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Base : K₃PO₄ (8.0 eq, hydrated)
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Solvent : DMF (degassed)
Step-by-Step Methodology :
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Inert Atmosphere Setup : Flame-dry a 3-neck round-bottom flask and purge with Argon.
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Solvation : Dissolve 7-bromo-2-methoxynaphthalene and phenylboronic acid in DMF.
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Degassing : Bubble Argon through the solution for 30 minutes to remove dissolved O₂ (critical to prevent homocoupling of boronic acid).
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Catalysis Initiation : Add PdCl₂(PPh₃)₂ and K₃PO₄ under positive Argon pressure.
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Reaction : Heat to 80 °C and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/DCM).
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Quench & Extraction : Pour the reaction mixture into saturated aqueous NH₄Cl. Extract with CH₂Cl₂ (3x).[4]
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Purification : Dry organic layer over MgSO₄, concentrate in vacuo. Purify via silica gel column chromatography (Eluent: DCM) followed by recrystallization from hexane.[3]
Expected Yield : 73%
Synthetic Workflow Diagram
Figure 1: Suzuki-Miyaura coupling workflow for the regioselective synthesis of 2-Methoxy-7-phenylnaphthalene.
Functional Applications
Organic Electronics (Semiconductors)
2-Methoxy-7-phenylnaphthalene is a "masked" precursor for extended π-conjugated systems.
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Mechanism : The methoxy group directs electrophilic substitution (e.g., chloromethylation) to the adjacent positions, enabling ring closure.
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End-Product : It is used to synthesize DNTT (Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene) , a p-type organic semiconductor with high charge carrier mobility (>3.0 cm²/Vs) and stability in air.
Medicinal Chemistry (Anticancer Research)
This compound serves as the lipophilic prodrug/precursor for 7-phenyl-2-naphthol (PNAP-7h).
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Bioactivation : Demethylation (using BBr₃) yields the free hydroxyl variant.
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Activity : The 7-phenyl-2-naphthol derivative exhibits significant cytotoxicity against MCF-7 human breast cancer cells (IC₅₀ values in the micromolar range).
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SAR Insight : The phenyl group at C7 is critical for hydrophobic interaction with the target protein binding pocket, while the C2-hydroxyl (post-demethylation) acts as a hydrogen bond donor.
Structure-Property Relationship Diagram
Figure 2: Divergent application pathways: Electronic materials vs. Bioactive pharmacophores.
Safety & Handling
While specific toxicological data for this derivative is limited, it should be handled as a Category 2 Irritant based on its PAH structure.
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Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage : Store in a cool, dry place away from strong oxidizing agents. Light sensitive; keep in amber vials.
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Disposal : Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Synthesis & Physical Properties : Miyata, Y., Minemawari, H., & Takimiya, K. (2012). General Synthesis of Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives. Supporting Information.
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Biological Activity : Kim, E., et al. (2016). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLOS ONE.
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CAS Registry Data : National Institutes of Health (NIH). PubChem Compound Summary for CAS 59115-44-5.
